Product packaging for Ziprasidone Mesylate(Cat. No.:CAS No. 199191-69-0)

Ziprasidone Mesylate

Cat. No.: B170029
CAS No.: 199191-69-0
M. Wt: 563.1 g/mol
InChI Key: WLQZEFFFIUHSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ziprasidone Mesylate is the mesylate salt form of ziprasidone, an atypical antipsychotic compound classified as a benzisothiazolyl piperazine derivative . It functions as an antagonist with high binding affinity for dopamine D2 and serotonin 5-HT2A receptors, which is proposed to be the primary mechanism for its efficacy in research models of schizophrenia . Its unique receptor binding profile also includes antagonism at 5-HT2C and 5-HT1D receptors, partial agonism at the 5-HT1A receptor, and moderate inhibition of synaptic reuptake of serotonin and norepinephrine, providing a broad profile for neuropsychiatric research . This combination of activities differentiates it from other agents in its class and makes it a valuable tool for investigating signaling pathways and therapeutic mechanisms. The injectable form of this compound is of particular interest for studies requiring rapid intervention, exhibiting 100% bioavailability via intramuscular administration and reaching peak serum concentrations approximately 60 minutes post-dose . Its metabolism occurs primarily in the liver, largely mediated by aldehyde oxidase, with only a minor role for the CYP3A4 enzyme, suggesting a lower potential for certain metabolic drug interactions . Researchers utilize this compound in preclinical and clinical studies focused on schizophrenia, bipolar mania, and the neurobiology of acute agitation . It is critical for researchers to note that this compound can prolong the QT/QTc interval in some models and is not for use in dementia-related psychosis . This product is provided for laboratory research applications only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31ClN4O7S2 B170029 Ziprasidone Mesylate CAS No. 199191-69-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;methanesulfonic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS.CH4O3S.3H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;1-5(2,3)4;;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H3,(H,2,3,4);3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQZEFFFIUHSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199191-69-0
Record name Ziprasidone mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199191690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZIPRASIDONE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X6SAX83JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile and Mechanisms of Action of Ziprasidone Mesylate

Neuroreceptor Binding and Activity

Ziprasidone (B1663615) demonstrates high in vitro binding affinity for several dopamine (B1211576), serotonin (B10506), and α1-adrenergic receptors, alongside a moderate affinity for histamine (B1213489) H1 receptors. fda.govfda.govebmconsult.compsychopharmacologyinstitute.comdrugs.comtga.gov.au Conversely, it exhibits negligible affinity for cholinergic muscarinic receptors. fda.govfda.govebmconsult.commedcentral.compsychopharmacologyinstitute.comignited.in

The binding affinities (Ki values) for various receptors are summarized in the table below:

Receptor TypeAffinity (Ki)Activity
Dopamine D24.8 nMAntagonist
Dopamine D37.2 nM-
Serotonin 5HT1A3.4 nMAgonist
Serotonin 5HT1D2 nMAntagonist
Serotonin 5HT2A0.4 nMAntagonist
Serotonin 5HT2C1.3 nMAntagonist
α1-adrenergic10 nM-
Histamine H147 nM-
Cholinergic Muscarinic>1 µM (IC50)Negligible

Note: Data compiled from multiple sources fda.govfda.govebmconsult.compsychopharmacologyinstitute.comdrugs.comtga.gov.au.

Ziprasidone exhibits high in vitro binding affinity for both dopamine D2 and D3 receptors, with Ki values of 4.8 nM and 7.2 nM, respectively. fda.govfda.govebmconsult.compsychopharmacologyinstitute.comdrugs.comtga.gov.au It functions as an antagonist at the D2 receptor. fda.govfda.govebmconsult.commedcentral.compsychopharmacologyinstitute.comtandfonline.comrxlist.com This D2 antagonism is considered a key component of its proposed antipsychotic activity. fda.govfda.govebmconsult.commedcentral.compsychopharmacologyinstitute.comignited.inrxlist.com Studies suggest that its efficacy in treating the positive symptoms of schizophrenia is primarily mediated through D2 receptor antagonism. ignited.inwikipedia.org

Ziprasidone demonstrates a comprehensive interaction with serotonin receptors. It exhibits high binding affinity for 5HT2A (Ki = 0.4 nM), 5HT2C (Ki = 1.3 nM), 5HT1A (Ki = 3.4 nM), and 5HT1D (Ki = 2 nM) receptors. fda.govfda.govebmconsult.compsychopharmacologyinstitute.comdrugs.comtga.gov.au Specifically, ziprasidone acts as an agonist at the 5HT1A receptor. fda.govfda.govebmconsult.commedcentral.compsychopharmacologyinstitute.comignited.intandfonline.comrxlist.com Conversely, it functions as an antagonist at the 5HT2A, 5HT2C, and 5HT1D receptors. fda.govfda.govebmconsult.commedcentral.compsychopharmacologyinstitute.comignited.intandfonline.comrxlist.comnih.govnih.govresearchgate.net The antagonism of 5HT2A receptors is also proposed to contribute to its efficacy, potentially limiting motor side effects and improving negative symptoms of schizophrenia. fda.govfda.govebmconsult.compsychopharmacologyinstitute.comignited.inwikipedia.orgnih.govnih.gov

In addition to its receptor binding profile, ziprasidone inhibits the synaptic reuptake of both serotonin and norepinephrine (B1679862). fda.govfda.govebmconsult.commedcentral.compsychopharmacologyinstitute.comignited.intandfonline.comrxlist.comwikipedia.orgnih.govdrugbank.com This reuptake inhibition may contribute to its broader therapeutic effects, potentially including antidepressant and anxiolytic activity. nih.govdrugbank.com However, it does not significantly inhibit the reuptake of dopamine. ignited.inwikipedia.org

Ziprasidone exhibits high binding affinity for α1-adrenergic receptors (Ki = 10 nM) and moderate affinity for histamine H1 receptors (Ki = 47 nM). fda.govfda.govebmconsult.compsychopharmacologyinstitute.comdrugs.comtga.gov.au Its antagonism of α1-adrenergic receptors may be associated with certain pharmacological effects. fda.govfda.govebmconsult.commedcentral.compsychopharmacologyinstitute.comignited.inwikipedia.orgdrugbank.com Similarly, its H1 receptor antagonism may contribute to other observed effects. fda.govfda.govebmconsult.commedcentral.compsychopharmacologyinstitute.comignited.inrxlist.comdrugbank.com

Cellular and Molecular Mechanisms

The precise cellular and molecular mechanisms underlying ziprasidone's therapeutic efficacy are not fully elucidated. fda.govfda.govebmconsult.commedcentral.compsychopharmacologyinstitute.com However, it is hypothesized that the drug's effects are mediated through a combination of its antagonism at dopamine D2 and serotonin 5HT2 receptors. fda.govfda.govebmconsult.commedcentral.compsychopharmacologyinstitute.comrxlist.com While the exact intracellular signaling pathways activated or modulated by ziprasidone's receptor interactions are complex and subject to ongoing research, its broad neuroreceptor profile suggests a multifaceted influence on neurotransmitter systems.

Signal Transduction Pathways Affected by Receptor Interactions

Ziprasidone demonstrates high in vitro binding affinity for a range of neurotransmitter receptors, including dopamine D2 and D3, serotonin 5-HT2A, 5-HT2C, 5-HT1A, and 5-HT1D, as well as α1-adrenergic receptors. fda.gov It also exhibits moderate affinity for the histamine H1 receptor. fda.gov

The functional activity of ziprasidone at these receptors involves both antagonism and agonism:

Dopamine D2, 5-HT2A, and 5-HT1D Receptors: Ziprasidone acts as an antagonist at these receptors. fda.gov The D2-like receptors (D2, D3, D4) are typically coupled to Gi/Go G alpha proteins, and their activation leads to the inhibition of adenylyl cyclase, thereby suppressing cyclic AMP (cAMP) production. genome.jp Antagonism by ziprasidone would modulate these inhibitory pathways. Serotonin 5-HT2A receptors, on the other hand, are coupled to Gq/G11 G alpha proteins. Their activation triggers phospholipase C-beta, leading to the release of diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3), which are second messengers that influence phosphatidylinositol 3-kinase activity and promote intracellular Ca2+ release. drugbank.com

α1-Adrenergic Receptors: Antagonism at α1-adrenergic receptors by ziprasidone can contribute to effects such as orthostatic hypotension. fda.gov

Histamine H1 Receptors: Moderate affinity and antagonism at histamine H1 receptors may explain the somnolence observed with ziprasidone. fda.gov

The proposed mechanism for ziprasidone's efficacy in schizophrenia is a combination of dopamine D2 and serotonin 5-HT2 antagonism. fda.gov

The binding affinities (Ki values) for ziprasidone at various receptors are summarized in the table below:

Receptor TargetBinding Affinity (Ki, nM) fda.govmedchemexpress.comFunctional Activity fda.gov
Dopamine D24.8Antagonist
Dopamine D37.2-
Serotonin 5-HT2A0.4Antagonist
Serotonin 5-HT2C1.3-
Serotonin 5-HT1A3.4Agonist
Serotonin 5-HT1D2Antagonist
α1-Adrenergic10Antagonist
Histamine H147Antagonist

Downstream Gene Expression and Protein Modulation

Research indicates that ziprasidone can influence gene expression and protein levels. An in vitro study demonstrated that ziprasidone (ZPD) modulated the expression of the nuclear factor erythroid 2-related factor 2 (Nrf2) gene and its corresponding protein in PC12 cells. nih.gov Nrf2 is a critical regulator of the glutathione (B108866) and thioredoxin antioxidant systems, as well as the generation of antioxidant enzymes, playing a fundamental role in maintaining cellular redox homeostasis. nih.gov The activation of Nrf2 by ziprasidone suggests a potential utility in conditions associated with mitochondrial dysfunction and oxidative stress. nih.gov

Furthermore, studies involving patients with schizophrenia have shown that antipsychotic treatment, including ziprasidone, led to a decrease in serum microRNA-21 (miR-21) expression. This alteration in miR-21 expression was negatively correlated with improvements in positive symptoms, general psychopathology, and aggressiveness. researchgate.net

Neurotransmitter Release and Synaptic Plasticity

Ziprasidone's pharmacological actions extend to modulating neurotransmitter release. It has been shown to inhibit the synaptic reuptake of both serotonin and norepinephrine. fda.govebmconsult.com This reuptake inhibition increases the availability of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.

Dopamine, a key neurotransmitter, significantly influences neuronal activity, synaptic plasticity, and behavior through various cAMP- and Ca2+-dependent and -independent mechanisms. genome.jp Presynaptically localized D2 receptors regulate the synthesis and release of dopamine. genome.jp As ziprasidone acts as an antagonist at D2 receptors, it modulates dopamine release and downstream signaling pathways. While direct evidence on ziprasidone's specific impact on synaptic plasticity beyond general neurotransmitter modulation is not extensively detailed in the provided literature, the broad effects on dopamine and serotonin systems are known to influence synaptic function and neural circuits.

Structure-Activity Relationships of Ziprasidone and its Mesylate Salt

Ziprasidone is a unique chemical entity, structurally unrelated to conventional antipsychotic agents. fda.govpfizer.comdrugs.com The active moiety, ziprasidone, has a molecular weight of 412.94 and is chemically named 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one. fda.govpfizer.com

Impact of Mesylate Salt on Receptor Interactions

Ziprasidone is available in different salt forms for various routes of administration. The oral formulation is ziprasidone hydrochloride monohydrate, while the intramuscular (IM) formulation is ziprasidone mesylate trihydrate. fda.govpfizer.comebmconsult.comwikipedia.orgnih.gov The mesylate salt form (methanesulfonate) is specifically utilized for the intramuscular injection due to its enhanced solubility, which is facilitated by the presence of sulfobutylether β-cyclodextrin sodium (SBECD) in the reconstituted solution. fda.govtga.gov.au

Crucially, the pharmacological activity, including receptor binding affinities and functional activities, is attributed to the active moiety, ziprasidone, regardless of whether it is in the hydrochloride or mesylate salt form. fda.govpfizer.comebmconsult.com The mesylate salt primarily serves to facilitate the formulation and administration route, rather than altering the intrinsic receptor interaction profile of the ziprasidone molecule itself. The reported Ki values for receptor binding are for ziprasidone as the active compound. fda.govmedchemexpress.com

Conformational Analysis and Binding Efficacy

While detailed conformational analysis of this compound specifically in relation to its binding efficacy at its primary antipsychotic targets is not extensively described in the provided information, the high in vitro binding affinities (Ki values) to its target receptors (D2, 5-HT2A, 5-HT1A, etc.) reflect its effective interaction with these proteins. fda.gov

Ziprasidone exhibits high plasma protein binding, greater than 99%, primarily to albumin and α1-acid glycoprotein (B1211001). fda.govebmconsult.comfda.gov In vitro studies have shown that this plasma protein binding is not significantly altered by other highly protein-bound drugs like warfarin (B611796) or propranolol, suggesting a minimal potential for drug interactions due to displacement from protein binding sites. fda.govebmconsult.comfda.gov This high and stable binding to plasma proteins is a characteristic of its pharmacokinetic profile, which indirectly relates to its systemic distribution and availability for target binding.

Although specific conformational studies linking the mesylate salt to altered binding efficacy are not available, the consistent receptor binding profile of ziprasidone across its salt forms indicates that the core molecular structure responsible for its pharmacological activity remains consistent.

Pharmacokinetics of Ziprasidone Mesylate

Absorption and Bioavailability Characteristics of Intramuscular Formulation

The intramuscular administration of ziprasidone (B1663615) mesylate is designed for rapid action, a characteristic largely defined by its absorption and bioavailability properties.

Rate of Absorption and Peak Plasma Concentration (Tmax)

Following intramuscular administration, ziprasidone is rapidly absorbed. nih.gov Peak serum concentrations (Tmax) are typically reached within 60 minutes or less post-dose. psychopharmacologyinstitute.comnih.govfda.govfda.gov Some studies have reported peak levels being achieved between 0.5 to 1 hour after injection. clevelandclinicmeded.com This swift absorption facilitates the rapid attainment of therapeutic drug levels. nih.gov

Pharmacokinetic ParameterValue
Time to Peak Plasma Concentration (Tmax) ≤ 60 minutes

Absolute Bioavailability

The absolute bioavailability of ziprasidone administered via the intramuscular route is 100%. nih.govpsychopharmacologyinstitute.comnih.govfda.govfda.govclevelandclinicmeded.comnih.gov This indicates that the entire administered dose reaches the systemic circulation, ensuring complete drug availability for therapeutic effect.

Pharmacokinetic ParameterValue
Absolute Bioavailability 100%

Influence of Excipients (e.g., Sulfobutylether β-Cyclodextrin Sodium (SBECD)) on Solubility and Absorption

The intramuscular formulation of ziprasidone mesylate utilizes sulfobutylether β-cyclodextrin sodium (SBECD) as a solubilizing agent. nih.govdroracle.ai Ziprasidone itself is poorly water-soluble. mdpi.com SBECD facilitates the dissolution of ziprasidone by forming an inclusion complex, which enhances its solubility and allows for its administration as an aqueous solution for injection. nih.govnih.gov This complexation is a critical factor in the rapid absorption observed with the intramuscular formulation. nih.gov

Upon injection, the ziprasidone-SBECD complex is diluted by bodily fluids, leading to the dissociation of the complex and the release of the active drug, which can then be rapidly absorbed into the systemic circulation. The use of SBECD is a common strategy to improve the solubility and bioavailability of poorly soluble drugs. mdpi.commdpi.com

Distribution Dynamics

Once absorbed into the bloodstream, the distribution of ziprasidone throughout the body is characterized by its extensive binding to plasma proteins and its apparent volume of distribution.

Plasma Protein Binding Characteristics

Ziprasidone is highly bound to plasma proteins, with over 99% of the drug being bound. psychopharmacologyinstitute.comfda.govclevelandclinicmeded.comnih.govfda.gov The primary binding proteins are albumin and alpha-1-acid glycoprotein (B1211001). psychopharmacologyinstitute.comfda.govfda.govdrugbank.com This high degree of protein binding means that only a small fraction of the drug in the plasma is unbound and pharmacologically active at any given time. wikipedia.org The bound fraction acts as a circulating reservoir of the drug. wikipedia.org

Pharmacokinetic ParameterValue
Plasma Protein Binding > 99%

Volume of Distribution

The mean apparent volume of distribution for ziprasidone is approximately 1.5 L/kg. psychopharmacologyinstitute.comfda.govfda.govdrugbank.comnih.gov This value, being larger than the volume of total body water, suggests that the drug is extensively distributed into tissues outside of the plasma compartment.

Pharmacokinetic ParameterValue
Volume of Distribution (Vd) 1.5 L/kg

Tissue Distribution Studies (e.g., Brain Penetration)

Ziprasidone exhibits significant distribution throughout the body following administration. The mean apparent volume of distribution is approximately 1.5 L/kg. drugbank.compsychopharmacologyinstitute.com This value indicates extensive distribution of the drug into tissues outside of the plasma. Ziprasidone is highly bound to plasma proteins, with over 99% of the drug bound, primarily to albumin and alpha-1-acid glycoprotein. drugbank.compsychopharmacologyinstitute.com This high degree of protein binding means that only a small fraction of the drug is free in the circulation to exert its pharmacological effects.

Studies in animal models have confirmed that ziprasidone is capable of penetrating the brain. A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to quantify ziprasidone concentrations in both rat plasma and brain tissue, demonstrating its presence in the central nervous system after chronic treatment. nih.gov The lower limit of quantitation for the drug was established at 0.833 ng/g for brain tissue, confirming the ability to measure its distribution into this key site of action. nih.gov

Table 1: Tissue Distribution Parameters for Ziprasidone


ParameterValueSignificance
Mean Apparent Volume of Distribution1.5 L/kg [1, 2]Indicates extensive distribution into tissues beyond the bloodstream.
Plasma Protein Binding> 99% [1, 2]Primarily binds to albumin and α1-acid glycoprotein, limiting the unbound, active fraction of the drug.
Brain PenetrationConfirmed in rat models Demonstrates the ability of the drug to cross the blood-brain barrier to its site of action.

Metabolism and Biotransformation Pathways

Ziprasidone undergoes extensive metabolism in the liver, with less than 5% of an administered dose being excreted as the unchanged parent drug. drugbank.comnih.govnih.gov The biotransformation of ziprasidone is complex, proceeding via multiple metabolic routes. drugbank.com Research has identified four primary pathways for its metabolism:

Reductive Cleavage: This involves the reduction of the N-S bond of the benzisothiazole moiety. nih.govnih.gov This pathway, followed by S-methylation, accounts for approximately two-thirds of ziprasidone's metabolic clearance. psychopharmacologyinstitute.comnih.gov

Oxidation: This occurs at the sulfur atom, leading to the formation of sulfoxide (B87167) and sulfone derivatives. nih.gov

N-dealkylation: This involves the removal of the ethyl side chain from the piperazinyl nitrogen. nih.gov

Hydration: This pathway involves the hydration of the C=N bond of the benzisothiazole ring, which can be followed by further oxidation or N-dearylation. nih.gov

Approximately 66% of a dose is eliminated in the feces and about 20% is excreted in the urine, primarily as metabolites. psychopharmacologyinstitute.commdpi.com Unchanged ziprasidone accounts for about 44% of the total drug-related material found in serum. psychopharmacologyinstitute.com

Primary Metabolic Routes (Reduction, Methylation)

The predominant metabolic pathway for ziprasidone involves a two-step process of reduction and subsequent methylation. psychopharmacologyinstitute.comnih.gov This route is responsible for about two-thirds of the drug's total metabolic clearance. nih.govresearchgate.net The initial step is the reductive cleavage of the nitrogen-sulfur (N-S) bond within the benzisothiazole ring structure. nih.govresearchgate.net This reaction produces an intermediate metabolite, dihydroziprasidone. nih.gov

Following this reduction, the resulting thiophenol is rapidly methylated. nih.gov This methylation step is catalyzed by the enzyme thiol methyltransferase and results in the formation of S-methyldihydroziprasidone, which is one of the major circulating metabolites of the parent drug. psychopharmacologyinstitute.comnih.gov This combined reduction-methylation pathway represents the primary clearance mechanism for ziprasidone in humans. nih.gov

Role of Aldehyde Oxidase

The cytosolic enzyme aldehyde oxidase is a key catalyst in the metabolism of ziprasidone. nih.gov It is the primary enzyme responsible for mediating the predominant reductive pathway. drugbank.comnih.gov Specifically, aldehyde oxidase catalyzes the reductive cleavage of the N-S bond in the benzisothiazole ring to form dihydroziprasidone. researchgate.net This enzymatic reduction accounts for a significant portion of the approximately two-thirds of ziprasidone clearance that proceeds through this pathway. psychopharmacologyinstitute.comresearchgate.net

In addition to enzymatic reduction by aldehyde oxidase, studies indicate that this reduction can also occur via a non-enzymatic, chemical reaction with glutathione (B108866). psychopharmacologyinstitute.comnih.gov There are no known clinically relevant inhibitors or inducers of aldehyde oxidase, and the enzyme does not appear to exhibit genetic polymorphism, contributing to more predictable pharmacokinetics regarding this pathway. psychopharmacologyinstitute.comnih.gov

Contribution of Cytochrome P450 Isoenzymes (e.g., CYP3A4, CYP1A2, CYP2C9, CYP2C19, CYP2D6)

While the majority of ziprasidone metabolism occurs via reduction, cytochrome P450 (CYP) isoenzymes are responsible for alternative oxidative pathways. nih.gov These oxidative routes account for less than one-third of the total metabolic clearance of ziprasidone. psychopharmacologyinstitute.com

CYP3A4: In vitro studies using human liver microsomes have identified CYP3A4 as the major P450 isoform contributing to the oxidative metabolism of ziprasidone. psychopharmacologyinstitute.comnih.gov It is responsible for forming metabolites such as ziprasidone sulfoxide and ziprasidone sulfone. nih.gov Although CYP3A4 is the primary oxidative enzyme, it mediates only about one-third of the total clearance, which reduces the likelihood of significant drug-drug interactions with CYP3A4 inhibitors or inducers. drugbank.comnih.gov

CYP1A2: This isoenzyme may contribute to the oxidative metabolism of ziprasidone, but to a much lesser extent than CYP3A4. psychopharmacologyinstitute.comnih.gov

CYP2D6: In vitro studies found that ziprasidone is a weak inhibitor of CYP2D6. nih.gov However, the concentration of unbound ziprasidone at clinically effective doses is estimated to be at least 1500 times lower than its inhibitory constant (Ki) for this enzyme. nih.govnih.gov An in vivo clinical study confirmed that ziprasidone does not significantly alter the activity of CYP2D6, suggesting it is unlikely to affect the clearance of other drugs metabolized by this pathway. nih.govresearchgate.net

Table 2: Role of Enzymes in Ziprasidone Metabolism


Enzyme/SystemPrimary RoleContribution to Clearance
Aldehyde OxidaseCatalyzes the predominant reductive pathway (reductive cleavage). [4, 9]Major component of the ~66% of clearance via reduction. [2, 9]
GlutathioneMediates non-enzymatic chemical reduction. [2, 6]Contributes to the reductive pathway. nih.gov
Thiol MethyltransferaseCatalyzes the S-methylation of dihydroziprasidone. [2, 6]Second step in the major reductive/methylation pathway. nih.gov
CYP3A4Primary enzyme for oxidative metabolism pathways. [2, 7]Mediates less than one-third of total clearance. [2, 4]
CYP1A2Minor contributor to oxidative metabolism. [2, 11]Very small.
CYP2D6No significant role in metabolism; weakly inhibited by ziprasidone but not clinically relevant. [12, 14]None.

Identification and Characterization of Major Circulating Metabolites (e.g., S-methyldihydroziprasidone, Benzisothiazole Piperazine Sulfoxide)

The extensive metabolism of ziprasidone results in several circulating metabolites. Four have been identified as the major ones found in plasma. psychopharmacologyinstitute.comnih.gov

S-methyldihydroziprasidone: This is a major metabolite formed via the primary metabolic route of reductive cleavage followed by S-methylation. psychopharmacologyinstitute.comnih.gov

Ziprasidone Sulfoxide: This metabolite is formed through the oxidation of the sulfur atom on the benzisothiazole ring, a pathway primarily mediated by CYP3A4. nih.govnih.gov It is a major metabolite found in human serum. nih.gov

Ziprasidone Sulfone: This is another oxidation product, also formed via the CYP3A4 pathway, and is a major metabolite in serum. nih.govnih.gov

Benzisothiazole Piperazine (BITP) Sulfoxide: This is one of the four major circulating metabolites resulting from the cleavage and subsequent oxidation of the parent molecule. psychopharmacologyinstitute.comnih.gov

In addition to these, other metabolites such as BITP-sulfone are also formed. psychopharmacologyinstitute.comnih.gov

Activity of Metabolites

The pharmacological activity of ziprasidone is primarily attributed to the parent drug itself. psychopharmacologyinstitute.com The major metabolites are not considered to significantly contribute to the therapeutic antipsychotic effect. Studies have shown that the affinities of the major oxidative metabolites, ziprasidone sulfoxide and ziprasidone sulfone, for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors are low compared to the parent compound. nih.gov Therefore, it is unlikely that these metabolites contribute meaningfully to the clinical efficacy of ziprasidone. nih.gov

Table of Mentioned Compounds

Elimination and Excretion Profiles of this compound

Ziprasidone is subject to extensive metabolism before its removal from the body. psychopharmacologyinstitute.com Following administration, only a minor fraction of the unchanged drug is excreted. drugbank.com The primary routes of elimination are through the feces and urine. ebmconsult.com Studies tracking radiolabeled ziprasidone have found that approximately 66% of the administered dose is eliminated in the feces, while about 20% is recovered in the urine. psychopharmacologyinstitute.comnih.govfda.gov Unchanged ziprasidone constitutes less than 5% of the total dose excreted through both urine and feces. nih.gov In serum, the parent drug accounts for approximately 44% of all drug-related material in circulation. psychopharmacologyinstitute.comebmconsult.comfda.gov

Half-life (T½) and Clearance

The elimination half-life and clearance of ziprasidone vary depending on the formulation administered. For the intramuscular this compound formulation, the elimination is rapid, with a mean half-life (T½) that ranges from 2 to 5 hours. psychopharmacologyinstitute.comclevelandclinicmeded.comnih.govfda.gov One study reported a mean intramuscular elimination half-life of approximately 2.5 hours. nih.gov

In contrast, the oral formulation has a longer mean terminal half-life, generally reported to be around 7 hours. psychopharmacologyinstitute.comebmconsult.comfda.gov Some data indicates it may extend to 10 hours. nih.govwikipedia.org The mean apparent systemic clearance for ziprasidone is approximately 7.5 mL/min/kg. psychopharmacologyinstitute.comebmconsult.comnih.gov

ParameterIntramuscular (Mesylate) FormulationOral Formulation
Mean Elimination Half-Life (T½) 2 to 5 hours psychopharmacologyinstitute.comclevelandclinicmeded.comnih.govfda.gov~7 to 10 hours psychopharmacologyinstitute.comnih.govwikipedia.org
Mean Apparent Systemic Clearance 7.5 mL/min/kg psychopharmacologyinstitute.comebmconsult.comnih.gov

Routes of Excretion (Urine, Feces)

Ziprasidone and its metabolites are primarily excreted via the fecal route. Comprehensive studies have quantified the recovery of an administered dose, showing a distinct distribution between urine and feces. nih.gov

Fecal Excretion : Approximately 66% of the dose is excreted through the feces. psychopharmacologyinstitute.comebmconsult.comfda.gov A study in healthy male volunteers reported a specific value of 66.3% (± 4.8%) recovery in feces over an 11-day collection period. nih.gov

Urinary Excretion : Approximately 20% of the dose is excreted in the urine. psychopharmacologyinstitute.comebmconsult.comfda.gov The same 11-day study found a urinary recovery of 20.3% (± 1%). nih.gov

Ziprasidone is extensively metabolized, with very little of the parent drug being excreted unchanged. psychopharmacologyinstitute.com Less than 1% of the dose is found as unchanged ziprasidone in the urine, and less than 4% is found unchanged in the feces. drugbank.comebmconsult.comfda.gov The material excreted in the urine consists of numerous metabolites, including oxindole-acetic acid and its glucuronide conjugate, as well as various sulfoxide and sulfone metabolites. nih.gov

Excretion RoutePercentage of Administered Dose RecoveredForm
Feces~66% psychopharmacologyinstitute.comebmconsult.comnih.govPrimarily as metabolites; <5% as unchanged drug combined nih.gov
Urine~20% psychopharmacologyinstitute.comebmconsult.comnih.gov

Accumulation Dynamics with Repeated Dosing

With repeated administration, the accumulation of ziprasidone is predictable, and steady-state plasma concentrations are typically reached within one to three days of initiating dosing. psychopharmacologyinstitute.comebmconsult.comfda.govfda.gov Studies with oral dosing have confirmed that steady-state is achieved within this timeframe. nih.gov For the intramuscular this compound formulation, which is used for short-term administration, little accumulation is observed even after three consecutive days of dosing. nih.govfda.gov Pharmacokinetic modeling has shown accumulation ratios of approximately 1.48 to 1.49 for fixed-dose oral regimens. nih.gov

Pharmacokinetic Variability

Influence of Demographic Factors (Age, Gender) on Pharmacokinetics

Studies evaluating the impact of age and gender on the pharmacokinetics of ziprasidone have concluded that these factors are not of major clinical significance. nih.govnih.gov A detailed study compared pharmacokinetic parameters in healthy young (18-45 years) and elderly (≥65 years) men and women. nih.govnih.gov

While initial analysis showed some statistically significant differences in peak plasma concentration (Cmax) and area-under-the-curve (AUC) between age and gender groups, these differences were not considered clinically meaningful. nih.gov Furthermore, when the data was adjusted for body weight, no significant differences remained between the groups. nih.govnih.gov The research concluded that there is no need for dosage adjustments based on age or gender. nih.gov

Demographic GroupMean Elimination Half-Life (T½,z) in hours
Young Men (18-45 years)3.1 nih.govnih.gov
Young Women (18-45 years)4.1 nih.govnih.gov
Elderly Men (≥65 years)5.7 nih.govnih.gov
Elderly Women (≥65 years)5.3 nih.govnih.gov

Impact of Renal Impairment on this compound Pharmacokinetics

The influence of renal impairment on the pharmacokinetics of ziprasidone has been formally studied across various degrees of renal function. nih.govnih.gov Research indicates that mild-to-moderate renal impairment does not lead to clinically significant changes in the pharmacokinetics of ziprasidone at steady state. nih.govnih.gov

In a study involving subjects with normal renal function and those with mild, moderate, and severe renal impairment, there were no statistically significant differences in key pharmacokinetic parameters (AUC, Cmax, tmax) among the normal, moderate, and severe impairment groups after 8 days of dosing. nih.gov Although the group with mild renal impairment showed a statistically greater drug exposure (AUC), this finding was not deemed clinically significant. nih.govnih.gov Additionally, hemodialysis was found to have no meaningful effect on the pharmacokinetics of ziprasidone. nih.govnih.gov Therefore, dose adjustments are generally not considered necessary based on renal function. nih.gov

However, it is important to note a specific consideration for the intramuscular this compound formulation. This formulation contains a cyclodextrin (B1172386) excipient which is cleared from the body via renal filtration. ebmconsult.com Consequently, caution is advised when administering intramuscular ziprasidone to patients with impaired renal function due to the potential for accumulation of this excipient. ebmconsult.com

Impact of Hepatic Impairment on this compound Pharmacokinetics

Given that ziprasidone is cleared substantially by the liver, the presence of hepatic impairment is expected to influence its pharmacokinetic profile. fda.govpsychopharmacologyinstitute.com The impact of mild to moderate hepatic impairment, resulting from clinically significant cirrhosis (Child-Pugh Class A or B), on the pharmacokinetics of ziprasidone has been evaluated in clinical studies. utmb.edunih.govnih.gov

In an open-label, multiple-dose study, subjects with stable hepatic impairment were compared to a matched control group with normal hepatic function. utmb.edunih.gov Initial findings showed no statistically significant differences in the primary pharmacokinetic parameters—Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax)—between the two groups after the first dose. nih.gov

However, at steady-state (Day 5), discernible differences emerged. utmb.edunih.govnih.gov While there were no statistically significant changes in Cmax or Tmax, the mean AUC(0,12 h) for ziprasidone was found to be statistically significantly greater in subjects with hepatic impairment compared to those with normal function. utmb.edunih.govnih.gov The exposure increased by approximately 26% in the cirrhotic group. utmb.edunih.govnih.gov This modest increase in systemic exposure is likely attributable to a decrease in the metabolic clearance of ziprasidone. nih.gov

Furthermore, a statistically significant difference was observed in the drug's elimination rate. utmb.edunih.gov This corresponded to a mean increase in the terminal half-life (t½,z) of 2.3 hours in the hepatically impaired group (7.1 hours vs. 4.8 hours). nih.gov

A separate analysis detailed in the product labeling provides further insight into the effect of cirrhosis severity. fda.gov This study found that in subjects with Child-Pugh Class A cirrhosis, the AUC(0-12) increased by 13%, while in those with Child-Pugh Class B cirrhosis, the increase was 34%, as compared to a matched control group. fda.gov The terminal half-life was similarly prolonged in subjects with cirrhosis. fda.gov

Interactive Data Tables

Table 1: Pharmacokinetic Parameters of Ziprasidone at Steady-State (Day 5) in Hepatically Impaired vs. Normal Subjects

Pharmacokinetic ParameterHepatically Impaired Group (Mean)Normal Function Group (Mean)P-value
AUC(0,12 h) (ng·h/mL) 5904670.042
t½,z (hours) 7.14.8<0.001
Cmax (ng/mL) Not Statistically DifferentNot Statistically DifferentNS
Tmax (hours) Not Statistically DifferentNot Statistically DifferentNS

Data sourced from a multicentre, multiple-dose study. utmb.edunih.gov

Table 2: Impact of Cirrhosis Severity (Child-Pugh Class) on Ziprasidone Exposure (AUC)
Cirrhosis SeverityIncrease in AUC(0-12) vs. Control Group
Child-Pugh Class A 13%
Child-Pugh Class B 34%

Data sourced from a multiple-dose study in subjects with clinically significant cirrhosis. fda.gov

Pharmacodynamics of Ziprasidone Mesylate

Receptor Occupancy Studies in Vivo

The pharmacodynamic profile of ziprasidone (B1663615) mesylate is characterized by its high affinity for several key receptors, notably dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors fda.govpfizer.comtga.gov.auresearchgate.net. In vitro binding affinity studies have demonstrated that ziprasidone exhibits high affinity for dopamine D2 and D3, serotonin 5HT2A, 5HT2C, 5HT1A, and 5HT1D, and α1-adrenergic receptors. It also shows moderate affinity for the histamine (B1213489) H1 receptor fda.govpfizer.comtga.gov.au.

Functionally, ziprasidone acts as an antagonist at D2, 5HT2A, and 5HT1D receptors, while serving as an agonist at the 5HT1A receptor fda.govpfizer.comresearchgate.net. Additionally, ziprasidone inhibits the synaptic reuptake of both serotonin and norepinephrine (B1679862) fda.govresearchgate.nethres.ca. Its affinity for the 5-HT2A receptor is notably higher than for the dopamine D2 receptor pfizer.comresearchgate.netnih.gov.

Table 1: In Vitro Receptor Binding Affinities of Ziprasidone

Receptor TypeKi (nM)Functional Activity
Dopamine D24.8 fda.govAntagonist fda.govpfizer.com
Dopamine D37.2 fda.gov-
Serotonin 5HT2A0.4 fda.govAntagonist fda.govpfizer.com
Serotonin 5HT2C1.3 fda.govAntagonist pfizer.com
Serotonin 5HT1A3.4 fda.govAgonist fda.govpfizer.com
Serotonin 5HT1D2 fda.govAntagonist fda.govpfizer.com
α1-adrenergic10 fda.govAntagonist fda.gov
Histamine H147 fda.govAntagonist fda.gov

Note: Ki values represent binding affinity, with lower values indicating higher affinity. Functional activity indicates whether ziprasidone acts as an antagonist or agonist at the receptor.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Studies

In vivo receptor occupancy studies using Positron Emission Tomography (PET) have provided crucial insights into the binding characteristics of ziprasidone in the human brain. Studies in healthy volunteers and patients with schizophrenia have utilized radiotracers such as [11C]-raclopride for D2 receptor occupancy and [18F]-setoperone for 5-HT2A receptor occupancy nih.govnih.gov.

Research indicates that single oral doses of ziprasidone of ≥40 mg achieve high levels of occupancy for both dopamine D2 and 5-HT2A receptors researchgate.net. A PET study in patients with schizophrenia or schizoaffective disorder, treated with ziprasidone (40-160 mg/day), found that the mean 5-HT2A receptor occupancy (76% ± 15%) was significantly higher than the mean D2 receptor occupancy (56% ± 18%) at trough plasma levels (12-16 hours after the last dose) nih.gov. The estimated plasma ziprasidone concentration associated with 50% maximal 5-HT2A receptor occupancy was approximately four times lower than that for D2 receptor occupancy nih.gov.

A within-subject PET study using [11C]-raclopride in 12 patients with schizophrenia treated with 60 mg ziprasidone twice daily investigated D2/3 receptor occupancy at different time points. The mean occupancies in the putamen were 66% at 5 hours, declining to 39% at 13 hours, and 2% at 23 hours post-dose nih.govresearchgate.net. This time-course of central binding aligns with ziprasidone's peripheral half-life of 6-7 hours nih.govdrugbank.com. The serum level of ziprasidone associated with 50% D2/3 receptor occupancy was estimated to be 204 nmol/L (84 ng/mL) nih.govresearchgate.net.

Table 2: Dopamine D2/3 Receptor Occupancy in Putamen by Ziprasidone (60 mg BID) nih.govresearchgate.net

Time Post-DoseMean D2/3 Receptor Occupancy (%)
5 hours66
13 hours39
23 hours2

Correlation with Clinical Response

The degree of dopamine D2 receptor blockade has been correlated with clinical response in antipsychotic treatment. Therapeutic effects are generally associated with a striatal D2 receptor occupancy of 60-70% nih.govacnp.org. The PET study indicated that 60 mg administered twice daily appears to be the minimal dose expected to achieve therapeutic central dopamine D2 receptor occupancy (i.e., 60%) nih.govresearchgate.net. While some antipsychotics can be clinically effective despite transient or loose binding at D2/3 receptors, the observed D2/3 occupancy profile of ziprasidone suggests that its twice-daily dosing regimen is important for maintaining therapeutic levels of receptor blockade nih.gov.

Neurophysiological Effects

Electrophysiological Studies (e.g., EEG, ERP)

Electrophysiological studies, such as electroencephalography (EEG), can provide insights into the neurophysiological effects of antipsychotic medications. In a rat model, ziprasidone (1 mg/kg, intraperitoneally for five consecutive days) was found to significantly alter brain electrical activity. Compared to a saline control group, ziprasidone administration resulted in a highly significant increase in the percentages of delta and theta waves (p<0.001) jceionline.org. Furthermore, the increase in theta waves in the ziprasidone group was greater compared to typical antipsychotics like haloperidol (B65202) and chlorpromazine (B137089) (p<0.05) jceionline.org. Specific human event-related potential (ERP) studies on ziprasidone mesylate are not extensively detailed in the provided literature.

Neuroimaging Studies (fMRI, DTI)

Functional Magnetic Resonance Imaging (fMRI) and Diffusion Tensor Imaging (DTI) are advanced neuroimaging techniques used to investigate brain activity and structural connectivity google.comgoogleapis.comthe-hospitalist.orgwindows.net. While DTI studies specifically on ziprasidone's effects were not detailed in the provided search results, fMRI has been employed to assess functional brain changes induced by ziprasidone treatment nih.gov.

One neuroimaging study assessed functional and structural brain changes in schizophrenic patients after 16 weeks of antipsychotic treatment with ziprasidone (mean daily dose = 120 mg). The fMRI results indicated that after ziprasidone treatment, several prefrontal regions, including the anterior cingulate and ventrolateral prefrontal cortices, which are typically involved in cognitive control, showed significant activation in patients in response to positive versus negative emotional stimuli nih.gov. This effect was more pronounced when patients had to select negative compared to positive stimuli, suggesting an asymmetric effect on the cognitive processing of emotionally laden information nih.gov. The study also noted an increase in brain volume commonly recruited by healthy controls and ziprasidone-treated patients in response to cognitive processing of emotional information nih.gov. Structural analysis, however, showed no significant changes in the density of gray and white matter in ziprasidone-treated patients compared to those receiving other antipsychotic treatments nih.gov. These findings suggest that functional changes may precede structural and clinical manifestations, acting as markers for the restoration of prefrontal circuit functionality in schizophrenia nih.gov.

Pharmacodynamic Interactions

This compound's pharmacodynamic interactions stem from its receptor binding profile. Due to its potential for inducing orthostatic hypotension through α1-adrenergic receptor antagonism, ziprasidone may enhance the effects of some antihypertensive agents fda.govnih.govclevelandclinicmeded.com. Conversely, as a dopamine D2 receptor antagonist, ziprasidone may antagonize the effects of levodopa (B1675098) and other dopamine agonists clevelandclinicmeded.com.

While ziprasidone is extensively metabolized, primarily through a combination of chemical reduction by glutathione (B108866) and enzymatic reduction by aldehyde oxidase, and to a lesser extent by cytochrome P450 catalyzed oxidation, its potential for drug interactions due to displacement from plasma proteins is minimal fda.govnih.govtga.gov.audrugbank.com. This is because it is greater than 99% bound to plasma proteins, mainly albumin and α1-acid glycoprotein (B1211001) fda.govnih.govtga.gov.au. In vitro studies have shown that ziprasidone has little inhibitory effect on various cytochrome P450 enzymes (CYP2D6, CYP3A4, CYP1A2, CYP2C9, or CYP2C19) at therapeutically relevant concentrations nih.govclevelandclinicmeded.com.

Preclinical Research and Translational Studies of Ziprasidone Mesylate

Animal Models of Psychotic Disorders

Animal models are indispensable tools in psychiatric research, offering controlled environments to study the neurobiological underpinnings of disorders like schizophrenia and bipolar disorder and to evaluate potential therapeutic agents.

While the efficacy of oral ziprasidone (B1663615) in clinical trials for schizophrenia and bipolar disorder is well-documented, specific nonclinical studies directly comparing the pharmacological activity of ziprasidone hydrochloride and ziprasidone mesylate have not been extensively performed tga.gov.auacnp.orgresearchgate.netdrugbank.comnih.govpsychopharmacologyinstitute.com. Furthermore, the efficacy of the mesylate salt, particularly for agitated psychotic behavior, has not been tested in a validated animal model in some reported contexts tga.gov.au.

However, the general pharmacological profile of ziprasidone, irrespective of the salt form, provides insights into its potential effects in behavioral paradigms. Ziprasidone functions as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors and as an agonist at the 5-HT1A receptor acnp.orgresearchgate.netdrugbank.comnih.govmims.comfda.gov. It also exhibits affinity for D3, 5-HT2C, 5-HT1D, and α1-adrenergic receptors, and moderate affinity for histamine (B1213489) H1 receptors mims.comfda.gov. These receptor interactions are considered relevant to its antipsychotic effects in models mimicking positive, negative, and affective symptoms of schizophrenia acnp.orgresearchgate.netdrugbank.com. Animal models of schizophrenia typically present with behavioral phenotype changes resembling "positive-like" symptoms, often reflecting altered mesolimbic dopamine function nih.gov.

Mechanistic studies in animal models have focused on understanding the neurochemical and physiological effects of ziprasidone. One notable finding is the observation of elevated prolactin levels in animal studies, which was associated with an increase in mammary gland neoplasia in mice. However, a similar effect was not observed in rats hres.cahres.ca.

Another investigation explored the impact of ziprasidone administration on cocaine toxicity in mice. A study found that 10 days of ziprasidone administration increased cocaine toxicity, suggesting an adaptive response such as upregulation of receptors that ziprasidone antagonizes, thereby potentially increasing sensitivity to acute cocaine toxicity nih.gov. This indicates complex long-term neuroadaptations in response to ziprasidone treatment in animal models.

Toxicology and Safety Pharmacology in Preclinical Settings

Preclinical toxicology and safety pharmacology studies are essential for identifying potential hazards and understanding the safety profile of this compound before its clinical use.

A significant area of preclinical cardiovascular safety assessment for this compound involves its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. Inhibition of the hERG channel can lead to prolongation of the QT interval on an electrocardiogram, increasing the risk of potentially fatal arrhythmias like Torsade de Pointes researchgate.netresearchgate.nethres.cagoogle.com.

Preclinical studies have demonstrated that ziprasidone blocks the rapid component of the delayed rectifier potassium current (IKr), mediated by the hERG channel. In vitro studies using hERG/HEK cells showed that ziprasidone blocks the IKr current with an IC50 of approximately 0.152 µM or 120 nM researchgate.netnih.gov. Further studies using human atrial myocytes indicated inhibition of I_to, I_sus, I_na, and I_KI currents, albeit at higher IC50 values (>10 µM) researchgate.net. Patch-clamp techniques on hERG/CHO cells also recorded a dose-dependent reduction of the human hERG current, with an IC50 of 169 nM researchgate.net.

Mechanistic investigations into hERG channel inhibition revealed that ziprasidone preferentially binds to and blocks open hERG channels nih.gov. Mutational analysis identified specific aromatic residues, Tyr-652 and Phe-656, located in the S6 domain of hERG, as critical for ziprasidone binding. Mutations at these sites significantly reduced the potency of channel block nih.gov.

The following table summarizes key hERG channel inhibition data:

Cell Type / ModelCurrent InhibitedIC50 (nM) / (µM)Reference
hERG/HEK cellsIKr120 nM / 0.152 µM researchgate.netnih.gov
hERG/CHO cellshERG current169 nM researchgate.net
Human atrial myocytesI_to, I_sus, I_na, I_KI>10 µM (for all) researchgate.net

Conventional preclinical safety studies, including genotoxicity and carcinogenic potential assessments, have generally indicated no special hazard for humans from orally administered ziprasidone pfizer.commpa.sendmctsgh.edu.tw. This suggests a low propensity for general neurotoxicity under typical preclinical evaluation.

However, specific neurotoxicity-related findings have been reported. Developmental toxicity studies observed offspring developmental delays and neurobehavioral functional impairment in animal models hres.candmctsgh.edu.tw. Additionally, a study investigating the interaction with cocaine found that prolonged administration of ziprasidone increased cocaine toxicity in mice, which could be interpreted as an altered neuropharmacological response leading to increased susceptibility to neurotoxic effects of cocaine nih.gov.

Reproductive and developmental toxicology studies are conducted to assess the potential for a compound to cause adverse effects on fertility, embryonic development, and postnatal development.

In studies conducted in rats and rabbits, ziprasidone generally showed no evidence of teratogenicity tga.gov.aupfizer.commpa.sendmctsgh.edu.tw. However, other animal studies have indicated developmental toxicity, including possible teratogenic effects and an increased incidence of fetal structural abnormalities fda.govhres.cahres.cafda.govpdr.net. Specifically, when administered to pregnant rabbits during organogenesis, ziprasidone at a dose of 30 mg/kg/day (approximately 3 times the maximum recommended human dose on a mg/m2 basis) was associated with an increased incidence of ventricular septal defects, other cardiovascular malformations, and kidney alterations fda.govhres.cahres.cafda.gov.

Undesirable effects on fertility, such as disruption to estrous cycling in female rats, were observed with this compound/sulfobutylether β-cyclodextrin sodium (SBECD) intramuscular administration, consistent with prior findings for oral ziprasidone hydrochloride tga.gov.au. These effects are likely pharmacological, as serotonin and dopamine antagonists are known to disrupt estrous cycling and block ovulation in rodents tga.gov.au. Fertility in male rats was not affected tga.gov.au.

Other findings included decreased pup weights, increased perinatal mortality, and delayed functional development of offspring, which occurred at doses that caused maternal toxicity (e.g., sedation, decreased body weight gain) or at maternal plasma concentrations extrapolated to be similar to maximal human therapeutic concentrations pfizer.commpa.sendmctsgh.edu.tw. Placental transfer of ziprasidone was also observed in reproductive toxicity studies in rats and rabbits hres.ca.

The following table summarizes key reproductive and developmental toxicology findings:

SpeciesEffect on TeratogenicityOther Developmental/Reproductive EffectsReference
RatsNo evidence reported tga.gov.aupfizer.commpa.sendmctsgh.edu.twDisruption to estrous cycling (females), decreased pup weights, increased perinatal mortality, delayed functional development, neurobehavioral impairment, placental transfer tga.gov.auhres.capfizer.commpa.sendmctsgh.edu.tw tga.gov.auhres.capfizer.commpa.sendmctsgh.edu.tw
RabbitsPossible teratogenic effects (ventricular septal defects, cardiovascular malformations, kidney alterations) at specific doses fda.govhres.cahres.cafda.govDecreased pup weights, increased perinatal mortality, delayed functional development, placental transfer hres.capfizer.commpa.sendmctsgh.edu.tw fda.govhres.cahres.capfizer.commpa.sendmctsgh.edu.twfda.gov

Carcinogenicity Studies

Lifetime carcinogenicity studies of ziprasidone were conducted in Long Evans rats and CD-1 mice. These studies are crucial for assessing the long-term safety profile of a pharmaceutical compound. While comprehensive carcinogenicity data for ziprasidone itself are available, specific carcinogenicity studies involving this compound formulated with sulfobutylether-beta-cyclodextrin (SBECD) or SBECD alone have not been submitted in certain regulatory contexts. nih.govfda.govtga.gov.aupsychiatryonline.org

Novel Formulation Development and Characterization

Ziprasidone is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. A notable characteristic of ziprasidone's oral absorption is its significant food effect, where absorption can increase up to twofold in the presence of food. nih.govgoogle.comnih.gov This variability in absorption necessitates the development of novel formulations to improve its bioavailability in the fasted state and consequently reduce this food effect, which is vital for patient compliance. nih.govnih.gov Researchers have explored various solubilization technologies to address these challenges. nih.govnih.gov

Amorphous Inclusion Complexes with Cyclodextrin (B1172386)

One significant area of formulation development for this compound involves the creation of amorphous inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides possessing a unique structure with a hydrophobic inner cavity and a hydrophilic outer surface. This allows them to encapsulate lipophilic drug molecules, forming inclusion complexes that enhance solubility and stability in aqueous solutions. mdpi.comresearchgate.netmdpi.com

Studies have demonstrated that an amorphous inclusion complex of this compound with a cyclodextrin, specifically beta-cyclodextrin (B164692) sulfobutyl ether (SBECD), exhibits enhanced dissolution rates. nih.gov The complexation of this compound (ZM) with SBECD forms a 1:1 inclusion complex, where the benzisothiazole group of ziprasidone is positioned within the cyclodextrin cavity. nih.govcolab.ws Research indicates that the formation of the ion pair complex (Z+M-:SBECD) is favored over the dissociated ionic form (Z+:SBECD), and this inclusion complexation effectively suppresses the dissociation of this compound. nih.govcolab.ws

However, it has been observed that amorphous cyclodextrin complexes, including those with beta-cyclodextrin (βCD), methyl-beta-cyclodextrin (MβCD), carboxyethyl-beta-cyclodextrin (CEβCD), and SBECD, can exhibit a greater extent of oxidative degradation in the solid state compared to the crystalline drug substance. This suggests that higher molecular mobility in the amorphous state of these complexes can promote chemical instability under accelerated conditions. colab.ws

Table 1: Characteristics of this compound-Cyclodextrin Inclusion Complexes

Formulation TypeKey FeatureDissolution RateStability (Oxidative Degradation)
Amorphous Inclusion Complex with CyclodextrinAmorphous state, 1:1 complex with SBECDEnhanced nih.govHigher in amorphous state colab.ws

Nanosuspension Formulations

Nanosuspension technology represents another promising approach for improving the delivery of poorly soluble drugs like ziprasidone. Nanosuspensions consist of finely dispersed drug particles in a liquid medium, with particle sizes typically below 1 µm. This reduction in particle size significantly increases the surface area, which in turn enhances saturation solubility and dissolution velocity, leading to improved bioavailability. ijpsnonline.com

A nanosuspension formulation of crystalline ziprasidone free base has been developed and characterized. This formulation demonstrated a mean particle size of 274 nm with a monomodal particle size distribution. nih.gov Further research on ziprasidone nanocrystals, prepared using wet media milling followed by spray drying, showed an approximate eightfold increase in solubility compared to the pure drug alone. researchgate.net The effective diameter of a 28% this compound nanosuspension has been reported as 406 nm. google.com Importantly, the crystalline form of ziprasidone in spray-dried and lyophilized nanosuspensions remained consistent with that of pure ziprasidone, although a decrease in crystallinity was observed. researchgate.net

Table 2: Characteristics of Ziprasidone Nanosuspension Formulations

Formulation TypeMean Particle SizeSolubility EnhancementCrystallinity
Crystalline Ziprasidone Free Base Nanosuspension274 nm nih.gov~8-fold increase (for nanocrystals) researchgate.netMaintained, but decreased researchgate.net

Improved Dissolution and Absorption in Fasted State

The primary objective of developing these novel formulations was to overcome the food effect associated with ziprasidone and enhance its absorption in the fasted state. Pharmacokinetic studies conducted in beagle dogs compared the performance of these solubilized formulations to commercially available ziprasidone capsules administered in the fed state. nih.govnih.gov

The results indicated that both the amorphous inclusion complex of this compound with cyclodextrin and the nanosuspension of crystalline ziprasidone free base demonstrated increased absorption in the fasted state. nih.gov This finding suggests a significant potential for these solubilized formulations to reduce the food effect in humans, thereby offering more flexible and convenient dosing. nih.govnih.gov All formulations incorporating solubilized ziprasidone exhibited either no food effect or a reduced food effect when compared to commercial capsules. nih.gov Furthermore, when taken in either the fasted or fed state, the amorphous complex and the nanosuspension achieved total exposure comparable to that of commercial capsules dosed in the fed state, although peak concentrations were observed to be approximately 30-40% higher. nih.gov This improved dissolution and subsequent absorption in the fasted state were directly attributed to the innovative formulation strategies employed. researchgate.net

Table 3: Pharmacokinetic Performance of Novel Ziprasidone Formulations in Fasted State (vs. Commercial Capsules in Fed State)

Formulation TypeAbsorption in Fasted StateFood EffectPeak Concentrations (vs. Commercial Fed)
Amorphous Inclusion ComplexIncreased nih.govReduced/None nih.gov~30-40% higher nih.gov
NanosuspensionIncreased nih.govReduced/None nih.gov~30-40% higher nih.gov

Clinical Research Methodologies and Findings for Ziprasidone Mesylate

Controlled Clinical Trials in Schizophrenia

Table 1: Comparative Efficacy of Ziprasidone (B1663615) in Schizophrenia (Selected Studies)

Comparator DrugEfficacy Relative to Ziprasidone (Schizophrenia)Source
Chlorpromazine (B137089)Approximately as effective wikipedia.org
Haloperidol (B65202)9–13% more effective than Ziprasidone wikipedia.org
Olanzapine (B1677200)More effective than Ziprasidone wikipedia.orgmims.com
RisperidoneMore effective than Ziprasidone americanelements.com
QuetiapineApproximately as effective wikipedia.org
Aripiprazole9–13% more effective than Ziprasidone wikipedia.org
LurasidoneZiprasidone 15% more effective than Lurasidone wikipedia.org
IloperidoneZiprasidone 15% more effective than Iloperidone wikipedia.org

Efficacy in Positive and Negative Symptoms

Clinical trials have shown that ziprasidone is superior to placebo in improving both positive and negative manifestations during acute exacerbations of schizophrenia fishersci.se. The therapeutic effect on positive symptoms is believed to be primarily mediated by antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway. Conversely, the reduction of negative symptoms is associated with antagonism of the 5HT2A receptor in the mesocortical pathway wikipedia.org.

Specific findings include:

Studies reported that ziprasidone, particularly at dosages of 80 mg or 160 mg/day, was significantly more effective than placebo in reducing negative symptoms wikipedia.org.

At 160 mg/day, ziprasidone also demonstrated significant improvement in depressive symptoms in patients with associated clinically significant depression wikipedia.org.

A 28-week study involving 301 stable patients with chronic or subchronic schizophrenia revealed that a significantly higher proportion of ziprasidone recipients achieved a negative symptom response compared to haloperidol recipients wikipedia.org.

However, in a 28-week double-blind study comparing olanzapine and ziprasidone, olanzapine-treated patients showed significantly greater improvement on the Positive and Negative Syndrome Scale (PANSS) total score and all its subscales, including positive and negative symptoms, from baseline to endpoint compared to ziprasidone-treated patients mims.com.

Long-term Efficacy in Relapse Prevention

Long-term studies have demonstrated the sustained efficacy of ziprasidone in preventing relapse in schizophrenia. Ziprasidone has been shown to be superior to placebo in reducing both the rate and duration of relapse for periods up to 52 weeks fishersci.sewikipedia.org. A 52-week placebo-controlled trial involving 294 stable schizophrenic inpatients found that ziprasidone significantly delayed the time to and reduced the rate of relapse, with consistent efficacy observed across doses ranging from 20 to 80 mg twice daily fishersci.se.

Further evidence from long-term, double-blind, randomized studies in stable patients with chronic schizophrenia supports the effectiveness of oral ziprasidone wikipedia.org. These studies showed:

Significantly greater improvements from baseline in PANSS negative subscale scores in patients receiving ziprasidone (40, 80, or 160 mg/day) compared to those on placebo wikipedia.org.

Significantly greater improvement from baseline in Global Assessment of Functioning (GAF) scores for patients on ziprasidone (80 or 160 mg/day) compared to placebo recipients wikipedia.org.

Ziprasidone has also demonstrated long-term antipsychotic efficacy when compared with haloperidol, olanzapine, and risperidone, and has shown efficacy in patients transitioning from other antipsychotic agents mims.com.

Controlled Clinical Trials in Bipolar Disorder

Acute Manic or Mixed Episodes

The efficacy of ziprasidone as monotherapy for the acute treatment of manic and mixed episodes has been established in two short-term (3-week duration), double-blind, placebo-controlled trials fishersci.sewikipedia.orgwikidata.org. In these trials, ziprasidone was found to be significantly more effective than placebo in improving manic symptoms, with improvements noted as early as day 2 of treatment wikipedia.org. In a 3-week placebo-controlled trial involving 210 patients, ziprasidone significantly reduced the total score on the Manic Rating Scale (MRS) and the Clinical Global Impression-Severity (CGI-S) score wikipedia.org. Additionally, a 12-week placebo-controlled trial in patients with acute mania indicated that ziprasidone monotherapy had comparable efficacy to haloperidol wikipedia.org.

Maintenance Treatment (as Adjunctive Therapy)

For the maintenance treatment of bipolar I disorder, ziprasidone is used orally as adjunctive therapy with either lithium or valproate fishersci.semims.commims.comfishersci.ca. Its efficacy in this role was established in a placebo-controlled maintenance trial wikipedia.org. While the effectiveness of ziprasidone for longer-term monotherapy or prophylactic use in mania has not been systematically evaluated in controlled clinical trials wikidata.orgfishersci.sewikipedia.org, it has demonstrated efficacy in two 1-year open-label extension trials, both as monotherapy and in combination with lithium wikipedia.org.

Pharmacogenomics and Personalized Medicine in Relation to Ziprasidone Mesylate Response

Genetic Polymorphisms Affecting Metabolism and Efficacy

The metabolism of ziprasidone is extensive, involving several enzymatic pathways. The primary reductive pathway is mediated by aldehyde oxidase, which accounts for approximately two-thirds of its metabolic clearance fda.govwikipedia.orgdrugbank.commims.com. For oxidative metabolism, cytochrome P450 (CYP) 3A4 is identified as the major enzyme, with CYP1A2 contributing to a lesser extent fda.govwikipedia.orgdrugbank.commims.comclevelandclinicmeded.comdrugs.comnih.gov.

Studies using human liver microsomes and recombinant enzymes have indicated that CYP3A4 is the predominant CYP enzyme involved in the oxidative metabolism of ziprasidone fda.govdrugs.comnih.gov. Conversely, in vitro studies have shown that ziprasidone has minimal inhibitory effects on CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, suggesting it is unlikely to interfere significantly with the metabolism of other drugs primarily processed by these enzymes fda.govnih.govfda.gov. Specifically, regarding CYP2D6, ziprasidone is considered a weak inhibitor, with inhibitory concentrations far exceeding those achieved therapeutically clevelandclinicmeded.comnih.gov. An in vivo clinical study further confirmed that ziprasidone did not alter the CYP2D6-mediated metabolism of dextromethorphan, a known CYP2D6 substrate fda.govpfizer.com.

The influence of genetic polymorphisms on ziprasidone metabolism, particularly concerning CYP3A4, has been explored. Medications that induce CYP3A4 (e.g., carbamazepine) can lead to decreased ziprasidone blood levels, while inhibitors (e.g., ketoconazole) can increase them wikipedia.orgmims.comebmconsult.com. Functional variability within CYP3A4, such as specific polymorphisms like CYP3A4*18, has been shown to potentially influence the systemic exposure of ziprasidone, underscoring the relevance of pharmacogenetic evaluation in this context nih.gov.

Table 1: Key Enzymes in Ziprasidone Metabolism

Metabolic PathwayPrimary Enzyme(s) InvolvedContribution to Clearance
ReductiveAldehyde OxidaseApproximately 2/3 fda.govwikipedia.orgdrugbank.commims.com
OxidativeCYP3A4 (major), CYP1A2 (minor)Less than 1/3 fda.govwikipedia.orgdrugbank.commims.comdrugs.comnih.gov

Biomarkers for Treatment Response and Adverse Effects

Clinical research has investigated various biomarkers to predict treatment response and identify potential adverse effects associated with this compound.

Genetic Biomarkers for Treatment Response

Pharmacogenomic analyses, such as those conducted within the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE), have utilized genome-wide approaches to identify genetic variations that may influence an individual's response to antipsychotic treatments, including ziprasidone nih.gov. While the CATIE study highlighted the potential for discovering novel genes mediating the effects of antipsychotics, and identified single nucleotide polymorphisms (SNPs) in intergenic regions and genes like ANKS1B and CNTNAP5 that mediated effects of other antipsychotics (olanzapine and risperidone), the broader aim is to tailor drug treatment to individual patients based on their genetic profiles nih.gov. The field of pharmacogenomics is continuously evolving to pinpoint specific genetic markers that predict efficacy for individual antipsychotics.

Biomarkers for Adverse Effects

Several physiological and biochemical markers have been considered in relation to ziprasidone's adverse effect profile:

Metabolic Changes: Atypical antipsychotics, including ziprasidone, have been linked to metabolic alterations such as hyperglycemia, dyslipidemia, and weight gain drugs.comnih.govaap.orgpsychopharmacologyinstitute.comdrugs.com. Although ziprasidone is reported to have a lower incidence of these metabolic side effects compared to some other atypical antipsychotics, monitoring blood glucose levels is recommended for patients with risk factors for diabetes mellitus wikipedia.orgpsychopharmacologyinstitute.com.

QTc Interval Prolongation: Ziprasidone has been observed to cause a dose-related prolongation of the QTc interval drugs.comnih.govdrugs.comhres.campa.se. In placebo-controlled trials, oral ziprasidone increased the QTc interval by approximately 10 msec compared to placebo at the highest recommended daily dose drugs.comnih.govdrugs.com. While this prolongation was noted, the effect on QTc length was not significantly augmented by the co-administration of a metabolic inhibitor like ketoconazole (B1673606) clevelandclinicmeded.comdrugs.comnih.govdrugs.comhres.ca. Electrocardiogram (ECG) monitoring is a crucial clinical methodology for assessing this effect, particularly in patients with pre-existing cardiac conditions nih.gov.

Table 2: QTc Interval Changes with Ziprasidone

Drug/ConditionMean QTc Increase (msec) at High Dose (vs. Baseline/Placebo)Notes
Ziprasidone (oral)~10 msec (vs. placebo) drugs.comnih.govdrugs.comAt highest recommended daily dose (160 mg)
Ziprasidone (160 mg/day)15.9 msec (baseline corrected) hres.caCompared to other antipsychotics: 9-14 msec greater than risperidone, olanzapine, quetiapine, haloperidol; 14 msec less than thioridazine (B1682328) hres.ca
Ziprasidone + KetoconazoleNo significant augmentation clevelandclinicmeded.comdrugs.comnih.govdrugs.comhres.caKetoconazole is a metabolic inhibitor

White Blood Cells (WBC): In some instances, patients developing a rash associated with ziprasidone treatment also presented with signs of systemic illness, including elevated white blood cells psychopharmacologyinstitute.comhres.ca. This suggests that WBC count could serve as a potential biomarker for monitoring such adverse reactions.

Advanced Analytical Techniques in Ziprasidone Mesylate Research

Chromatographic Methods for Quantification in Biological Matrices

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for the precise quantification of ziprasidone (B1663615) in biological samples such as plasma and serum. These methods are vital for pharmacokinetic studies and therapeutic drug monitoring.

Several RP-HPLC methods have been developed for the determination of ziprasidone in biological fluids, often employing UV or fluorescence detection researchgate.net. For instance, a liquid chromatographic procedure for ziprasidone in plasma utilized fluorescence detection with excitation and emission wavelengths of 320 and 410 nm, respectively researchgate.netnih.gov. This method achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL, demonstrating linearity over a concentration range of 0.5 to 200 ng/mL, with inter- and intra-assay imprecision (CV) less than 10% researchgate.netnih.gov. Sample preparation often involves liquid-liquid extraction from alkalinized plasma, yielding recoveries greater than 84% researchgate.netnih.gov.

LC-MS/MS methods offer enhanced sensitivity and specificity for ziprasidone quantification in human plasma. One such method developed for ziprasidone used N-methyl ziprasidone as an internal standard, extracted from alkalinized plasma with tert-butyl methyl ether researchgate.net. Separation was achieved isocratically on a C8 column, with MS/MS transitions of m/z 413 → 194 for ziprasidone and m/z 427 → 177 for the internal standard researchgate.net. This method demonstrated linearity up to at least 200 ng/mL with a detection limit of 0.1 ng/mL researchgate.net. Another validated bioanalytical RP-HPLC method for ziprasidone in human plasma used Albendazole as an internal standard, achieving a linearity range of 15-500 ng/mL with a correlation coefficient of 0.999 scispace.com. The method utilized a C18 column with a mobile phase of phosphate (B84403) buffer:acetonitrile (60:40, v/v) and UV detection at 230 nm scispace.com.

Data from various chromatographic methods for ziprasidone quantification in biological matrices are summarized below:

Method TypeDetection MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
RP-HPLCFluorescencePlasma0.5 - 2000.5>84 researchgate.netnih.gov
LC-MS/MSMS/MSPlasmaUp to 2000.1N/A researchgate.net
RP-HPLCUV (230 nm)Plasma15 - 50025N/A scispace.com
HPLCUV (254 nm)SerumN/A10N/A nih.gov
RP-HPLCUV (210 nm)Rat Plasma20.0 - 3000.0N/A79.32 ± 1.16 nih.gov

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental for confirming the chemical structure of ziprasidone mesylate and assessing its purity. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectrophotometry, and X-ray crystallography.

X-ray crystallography is particularly valuable for determining the precise three-dimensional structure of this compound, including its different crystalline forms. This compound exists in several distinct crystalline forms, including anhydrous, dihydrate (lath and needle crystals), and trihydrate (prism crystal) forms, each possessing unique X-ray diffraction patterns and crystal shapes googleapis.comgoogleapis.com. For example, this compound trihydrate is characterized by a distinct powder X-ray diffraction pattern and its structure can be determined by single crystal X-ray crystallographic analysis googleapis.comgoogleapis.com. Different polymorphic forms of this compound, such as Forms II, III, IV, V, VI, and VII, are characterized by specific X-ray powder diffraction peaks (degrees two-theta ± 0.2) google.com.

NMR spectroscopy, specifically solid-state 13C NMR spectrometry, is also used to distinguish between different crystalline forms of this compound google.comgoogle.com. UV-Vis spectrophotometry is employed for purity assessment and quantification, with methods developed for ziprasidone hydrochloride in bulk and formulations using UV detection at 225 nm or 318 nm researchgate.netijpmbs.com. IR spectrometry can also provide distinct spectroscopic properties for different forms google.comgoogle.com.

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS) plays a critical role in identifying and characterizing the metabolites of this compound, providing insights into its metabolic pathways in biological systems.

Ziprasidone undergoes extensive metabolism, with less than 5% of the drug excreted unchanged in the urine drugbank.com. Approximately two-thirds of its metabolic clearance is mediated by a combination of chemical reduction by glutathione (B108866) and enzymatic reduction by aldehyde oxidase, while less than one-third is mediated by cytochrome P450 (CYP)-catalyzed oxidation drugbank.comdrugs.comrxlist.com.

In vitro metabolism studies using human liver microsomes have identified several CYP-mediated metabolites, including ziprasidone sulfoxide (B87167), ziprasidone sulfone, and oxindole (B195798) acetic acid drugbank.comnih.gov. LC-MS/MS is a key technique for identifying these metabolites. For instance, studies have confirmed the structures of eight metabolites by coelution on HPLC with synthetic standards, and four additional metabolites were partially identified nih.gov. The major route of metabolism in male rats involves N-dealkylation, while in female rats, the major metabolites result from oxidation at the benzisothiazole ring nih.gov.

The primary reductive pathway for ziprasidone is catalyzed by aldehyde oxidase, while CYP3A4 is the major CYP enzyme contributing to its oxidative metabolism, with CYP1A2 contributing to a lesser extent drugbank.comdrugs.comnih.govmedcentral.comfda.gov.

Identified metabolites of ziprasidone include:

Ziprasidone sulfoxide drugbank.comnih.gov

Ziprasidone sulfone drugbank.comnih.gov

(6-chloro-2-oxo-2,3-dihydro-1H-indol-5-yl)acetic acid (OX-COOH) drugbank.com

OX-COOH glucuronide drugbank.com

3-(piperazine-1-yl)-1,2-benzisothiazole (BITP) drugbank.com

BITP sulfoxide drugbank.com

BITP sulfone drugbank.com

BITP sulfone lactam drugbank.com

S-Methyl-dihydro-ziprasidone drugbank.com

S-Methyl-dihydro-ziprasidone-sulfoxide drugbank.com

6-chloro-5-(2-piperazin-1-yl-ethyl)-1,3-dihydro-indol-2-one (B3324532) (OX-P) drugbank.com

Dihydro-ziprasidone-sulfone drugbank.com

In Vitro Assays for Receptor Binding and Enzyme Inhibition Studies

In vitro assays are crucial for characterizing the pharmacological profile of this compound, including its affinity for various receptors and its potential to inhibit drug-metabolizing enzymes.

Ziprasidone exhibits high in vitro binding affinity for a range of receptors. Key binding affinities (Ki values) include:

Dopamine (B1211576) D2 receptor: 4.8 nM nih.govfda.govfda.govtargetmol.combiocat.comtga.gov.au

Dopamine D3 receptor: 7.2 nM nih.govfda.govfda.govtga.gov.au

Serotonin (B10506) 5HT2A receptor: 0.4 nM nih.govfda.govfda.govtargetmol.combiocat.comtga.gov.aumedchemexpress.com

Serotonin 5HT2C receptor: 1.3 nM nih.govfda.govfda.govtga.gov.au

Serotonin 5HT1A receptor: 3.4 nM nih.govfda.govfda.govtargetmol.combiocat.comtga.gov.aumedchemexpress.comnih.gov

Serotonin 5HT1D receptor: 2 nM nih.govfda.govfda.govtga.gov.au

α1-adrenergic receptor: 10 nM nih.govfda.govfda.govtga.gov.au

Histamine (B1213489) H1 receptor: 47 nM nih.govfda.govfda.govtga.gov.au

Ziprasidone functions as an antagonist at the D2, 5HT2A, and 5HT1D receptors, and as an agonist at the 5HT1A receptor fda.govfda.gov. It also inhibits the synaptic reuptake of serotonin and norepinephrine (B1679862) fda.govfda.govclevelandclinicmeded.com. It shows negligible affinity for cholinergic muscarinic receptors (IC50 >1 µM) drugs.comfda.govfda.govclevelandclinicmeded.com.

In terms of enzyme inhibition, in vitro studies using human liver microsomes have shown that ziprasidone has little inhibitory effect on major cytochrome P450 (CYP) isoforms, specifically CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 drugs.comrxlist.commedcentral.comfda.govfda.govpfizer.comfda.gov. This suggests that ziprasidone is unlikely to interfere significantly with the metabolism of drugs primarily metabolized by these enzymes drugs.comrxlist.comnih.govmedcentral.comfda.govfda.govpfizer.comfda.gov. The concentrations of ziprasidone required to inhibit CYP2D6 and CYP3A4 in vitro are at least 1000-fold higher than the free concentration expected in vivo pfizer.com.

The in vitro binding affinities of ziprasidone for various receptors are presented in the following table:

ReceptorKi (nM)Agonist/Antagonist ActivityReference
D24.8Antagonist nih.govfda.govfda.govtargetmol.combiocat.comtga.gov.au
D37.2N/A nih.govfda.govfda.govtga.gov.au
5HT2A0.4Antagonist nih.govfda.govfda.govtargetmol.combiocat.comtga.gov.aumedchemexpress.com
5HT2C1.3N/A nih.govfda.govfda.govtga.gov.au
5HT1A3.4Agonist nih.govfda.govfda.govtargetmol.combiocat.comtga.gov.aumedchemexpress.comnih.gov
5HT1D2Antagonist nih.govfda.govfda.govtga.gov.au
α110N/A nih.govfda.govfda.govtga.gov.au
H147N/A nih.govfda.govfda.govtga.gov.au
Muscarinic M1>1000 (IC50)Negligible affinity drugs.comfda.govfda.govclevelandclinicmeded.com

Future Directions and Emerging Research Avenues for Ziprasidone Mesylate

Exploration of Novel Therapeutic Indications (Excluding Dosage)

While Ziprasidone (B1663615) is primarily indicated for schizophrenia and bipolar disorder, researchers are actively investigating its potential efficacy in a range of other conditions.

Obsessive-Compulsive Disorder (OCD): Preliminary research suggests that ziprasidone, when added to ongoing serotonin (B10506) reuptake inhibitor (SRI) treatment, may be mildly effective in improving symptoms for patients with treatment-resistant OCD. In one 12-week open-label trial, patients receiving ziprasidone as an add-on therapy showed a moderate reduction in compulsion symptoms. researchgate.net However, no patients achieved a full response, defined as a reduction of 35% or more in the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) total score. researchgate.net Another report on five patients with schizophrenia and comorbid OCD indicated that add-on therapy with ziprasidone led to diminished obsessive and compulsive symptoms. nih.gov A case report also detailed a positive response to a combination of ziprasidone and paroxetine in an adolescent with treatment-resistant OCD. nih.gov

Tourette's Syndrome: A pilot study investigating the use of ziprasidone in children and adolescents with Tourette's syndrome yielded positive results. The randomized, double-blind, placebo-controlled trial found that ziprasidone was significantly more effective than a placebo in reducing both the Global Severity and Total Tic scores on the Yale Global Tic Severity Scale. nih.govresearchgate.netjohnshopkins.edu A case report also documented significant control over tics and disruptive behaviors in an adolescent with Tourette's syndrome and comorbid ADHD treated with ziprasidone. researchgate.net

Borderline Personality Disorder (BPD): The evidence for the efficacy of ziprasidone in BPD is less promising. A 12-week, double-blind, placebo-controlled study involving 60 patients with BPD failed to show a significant effect of ziprasidone on the primary outcome measure, the Clinical Global Impressions scale for BPD. nih.govclinicaltrials.gov No significant differences were observed in depressive, anxiety, psychotic, or impulsive symptoms between the ziprasidone and placebo groups. nih.gov

Dementia-related Behavioral Disturbances: Case reports and an exploratory open-label trial have suggested that ziprasidone may be effective in managing agitation and psychosis in patients with dementia. karger.comnih.govnih.gov In a 7-week open-label trial, ziprasidone was shown to significantly improve distressing non-cognitive symptoms of dementia. karger.com Case studies have also reported marked behavioral improvement in elderly patients with dementia-related agitation and psychosis treated with oral ziprasidone. nih.gov It is important to note that while sometimes prescribed off-label for these symptoms, ziprasidone carries a warning about an increased risk of death in elderly patients with dementia-related psychosis. myalzteam.comalzinfo.org

Table 1: Summary of Investigational Therapeutic Indications for Ziprasidone

Indication Study Type Key Findings
Obsessive-Compulsive Disorder (OCD) Open-label uncontrolled trial Moderately effective in reducing compulsion symptoms as an add-on to SRIs. researchgate.net
Case series (schizophrenia with OCD) Diminished OCS with add-on ziprasidone. nih.gov
Tourette's Syndrome Randomized, double-blind, placebo-controlled pilot study Significantly more effective than placebo in reducing tic severity. nih.govresearchgate.netjohnshopkins.edu
Case report (with comorbid ADHD) Significant control over tics and disruptive behaviors. researchgate.net
Borderline Personality Disorder (BPD) Double-blind, placebo-controlled, randomized study Failed to show a significant effect on BPD symptoms. nih.govclinicaltrials.gov
Dementia-related Behavioral Disturbances Exploratory open-label trial Significantly improved non-cognitive symptoms. karger.com
Case reports Marked behavioral improvement in agitation and psychosis. nih.gov

Development of Extended-Release or Long-Acting Formulations

To improve patient adherence and provide more stable plasma concentrations, research is underway to develop novel formulations of ziprasidone.

Extended-Release Oral Formulations: The development of an oral, extended-release formulation of ziprasidone aims to allow for once-daily administration. This could potentially enhance convenience and adherence for individuals with schizophrenia and bipolar disorder.

Sustained-Release Microparticles: One study focused on developing sustained-release ziprasidone microparticles using a spray-drying technique. This formulation was designed to improve absorption in a fasted state and provide sustained drug release, which could help to eliminate the "food effect" associated with the immediate-release formulation.

While the concept of long-acting injectable (LAI) antipsychotics is a significant area of development in psychiatric medicine to ensure treatment adherence, specific information on a commercially available LAI formulation of ziprasidone mesylate is not yet prominent.

Investigations into Neuroprotective or Disease-Modifying Effects

A growing body of preclinical research suggests that ziprasidone may possess neuroprotective properties, which could have implications for its use in neurodegenerative and other neurological disorders.

Cerebral Ischemia: Studies in animal models of stroke have demonstrated that ziprasidone can have a neuroprotective effect. Research has shown that ziprasidone can reduce neuronal damage in the hippocampus following transient cerebral ischemia.

Oxidative Stress: In vitro studies have explored the protective effects of ziprasidone against neurotoxicity induced by rotenone, a compound that causes oxidative stress. These studies suggest that ziprasidone may help prevent mitochondrial dysfunction and cell death.

Potential in Neurodegenerative Diseases: While direct clinical evidence is still needed, the neuroprotective mechanisms observed in preclinical studies have led to speculation about the potential utility of ziprasidone in conditions like Alzheimer's disease. myalzteam.comalzinfo.org However, its use in this population is primarily for behavioral symptoms and is associated with significant safety concerns. myalzteam.comalzinfo.org Further research is required to determine if ziprasidone could have a disease-modifying role in such disorders.

Artificial Intelligence and Machine Learning in Drug Discovery and Repurposing

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and repurposing. These computational tools can analyze vast datasets to identify new therapeutic targets and potential new uses for existing drugs like ziprasidone.

Drug Repurposing: In silico screening methods are being used to explore new indications for approved drugs. For instance, one study utilized a computational approach to identify ziprasidone as a potential aromatase inhibitor, suggesting a possible role in the treatment of breast cancer. nih.govresearchgate.net Another computational drug repurposing study identified ziprasidone as a candidate for further investigation in the context of opioid use disorders. nih.gov

Pharmacophore Modeling: Computational pharmacophore modeling is being used to understand the interaction of antipsychotic drugs, including ziprasidone, with their target receptors. This can aid in the design of new drugs with improved efficacy and side-effect profiles. cabidigitallibrary.org These models help to identify the key chemical features necessary for a drug to bind to its target.

Table 2: Examples of AI and Machine Learning Applications in Ziprasidone Research

Application Method Potential Finding
Drug Repurposing In silico screening Identification of ziprasidone as a potential aromatase inhibitor for breast cancer. nih.govresearchgate.net
Computational prediction Candidate drug for opioid use disorder. nih.gov
Pharmacophore Modeling Computational modeling Identification of key chemical features for binding to 5-HT2a and D2 receptors. cabidigitallibrary.org

Real-World Evidence Studies and Health Outcomes Research

Beyond the controlled environment of clinical trials, real-world evidence (RWE) and health outcomes research are crucial for understanding the effectiveness and value of a medication in routine clinical practice.

Comparative Effectiveness: Real-world data is being used to compare the effectiveness of ziprasidone with other atypical antipsychotics. For example, a three-year follow-up study of first-episode psychosis compared the clinical effectiveness of aripiprazole, quetiapine, and ziprasidone. clinicaltrials.gov Long-term continuation studies have also compared the efficacy and tolerability of ziprasidone to other agents like risperidone. nih.gov

Pharmacoeconomic Analyses: Health economics and outcomes research (HEOR) assesses the economic value of a drug. A pharmacoeconomic comparison of ziprasidone with other atypical antipsychotics in schizophrenia, using computer simulations, found that ziprasidone was associated with the lowest average annual costs per patient and the most controlled months without adverse reactions, assuming equal drug effectiveness. researchgate.net Another study comparing health services use found that while ziprasidone was associated with higher medication and outpatient costs than olanzapine (B1677200), it was linked to fewer emergency department visits and hospitalizations. nih.gov

Ethical Considerations in Ziprasidone Mesylate Research

Informed Consent in Clinical Trials

The process of obtaining informed consent is a cornerstone of ethical clinical research. For studies involving ziprasidone (B1663615) mesylate, this process is particularly nuanced due to the nature of the conditions it is intended to treat, such as schizophrenia and bipolar disorder. These conditions can sometimes impair a person's capacity to make fully informed decisions.

Clinical trials for ziprasidone mesylate, especially those for acute agitation, have faced challenges in enrolling severely agitated patients because they are often unable to provide informed consent. fda.govpsychopharmacologyinstitute.comnih.gov In many studies, written informed consent was a prerequisite for participation, which excluded the most hostile, confused, or disorganized individuals. tandfonline.com For research in emergency situations where a patient cannot consent, regulations such as the "exception from informed consent" (21 CFR 50.24) may apply, which involves a complex process including institutional review board approval, community consultation, and public disclosure. siren.network

The informed consent documents for clinical trials are reviewed by an institutional review board (IRB) or ethics committee to ensure the rights and welfare of participants are protected. clinicaltrials.gov The process should be more than just a signature on a form; it should be an ongoing dialogue ensuring participants understand the study's purpose, procedures, potential risks, and benefits. ejprarediseases.org For some studies, a "deferred consent" process has been considered, though this was originally intended for emergency clinical use rather than trials. siren.network In all cases, participants must be informed that they can withdraw from the study at any time without penalty. europeanreview.org

Patient Safety and Monitoring Protocols

Ensuring the safety of participants in clinical trials of this compound is paramount. This involves comprehensive monitoring for potential adverse effects, particularly those known to be associated with atypical antipsychotics.

A significant safety concern with ziprasidone is its potential to prolong the QTc interval, which can lead to serious cardiac arrhythmias. nih.govfda.govclevelandclinicmeded.com Therefore, monitoring protocols for clinical trials often include baseline and subsequent electrocardiograms (ECGs). nih.gov Patients with a history of cardiac disease are often excluded from trials. tandfonline.com Electrolyte levels, such as potassium and magnesium, are also monitored, especially if a patient is on diuretic therapy, as imbalances can increase the risk of QT prolongation. fda.govclevelandclinicmeded.com

Other safety monitoring includes watching for metabolic changes like hyperglycemia and weight gain, as well as blood disorders such as leukopenia and neutropenia. nih.govmedcentral.com Regular monitoring of blood glucose, lipid profiles, and complete blood counts is often a standard part of the study protocol. medcentral.comphs.org The table below outlines a typical monitoring schedule for patients on atypical antipsychotics.

Source: Adapted from American Diabetes Association Consensus Development Conference on Antipsychotic Drugs and Obesity and Diabetes. phs.org

Protocols are also in place to monitor for extrapyramidal symptoms (EPS), neuroleptic malignant syndrome, and other potential adverse events. nih.govbmj.com Any adverse events are recorded and managed, which may involve treatment with other medications or discontinuation of the study drug. europeanreview.orgbmj.com

Research Integrity and Data Transparency

Maintaining research integrity and ensuring the transparent reporting of data are crucial for the ethical conduct of clinical trials and for building trust in the scientific process. This includes accurately reporting both positive and negative findings.

To promote transparency, many clinical trials are now registered in public databases. clinicaltrials.gov This allows for greater scrutiny of trial designs and outcomes. The use of electronic data management systems and independent data monitoring committees can also help ensure the integrity of the data collected. bmj.com Full and transparent reporting of all findings, including both efficacy and safety data, is essential for an unbiased evaluation of this compound's therapeutic profile.

The table below summarizes key efficacy and safety endpoints often evaluated in ziprasidone clinical trials.

Q & A

Q. What experimental methodologies are recommended for assessing Ziprasidone Mesylate’s receptor binding affinities in vitro?

this compound acts as a 5-HT and dopamine receptor antagonist. To measure binding affinities, use competitive radioligand binding assays with cell membranes expressing target receptors (e.g., D2, 5-HT2A, and 5-HT1A). Determine inhibition constants (Ki) via nonlinear regression analysis of displacement curves. Reference values: Ki = 4.8 nM (D2), 0.42 nM (5-HT2A), and 3.4 nM (5-HT1A) in rat models . Ensure purity verification using HPLC and structural confirmation via NMR or mass spectrometry to validate compound integrity .

Q. How should bioequivalence studies for injectable this compound formulations be designed?

Follow a randomized, crossover clinical trial design with healthy volunteers or patient cohorts. Compare pharmacokinetic parameters (AUC, Cmax, Tmax) between test and reference formulations. Use validated LC-MS/MS methods for plasma concentration analysis. Ensure strict adherence to protocols for sample collection, storage, and statistical analysis (e.g., 90% confidence intervals for AUC and Cmax within 80–125% equivalence range) . Include detailed methodology in supplementary materials for reproducibility .

Q. What are the key steps in synthesizing this compound, and how can intermediates be characterized?

The synthesis involves Friedel-Crafts acylation, carbonyl reduction, and dechlorination. Key intermediates include 6-chloro-2-oxindole and 3-(1-piperazinyl)-1,2-benzothiazole. Characterize intermediates using FTIR (to confirm functional groups), 1^1H/13^13C NMR (for structural elucidation), and elemental analysis. Monitor reaction progress via TLC or HPLC. For final product validation, confirm mesylate salt formation via X-ray crystallography or differential scanning calorimetry (DSC) .

Q. How should researchers address solubility challenges in this compound experiments?

this compound exhibits limited aqueous solubility. Prefer DMSO for initial dissolution, followed by serial dilution in buffer (pH 7.4). For in vivo studies, use cosolvents like ethanol or DMF (<1% v/v) to avoid toxicity. Document solvent effects on pharmacokinetics and receptor binding . Optimize formulations using surfactants (e.g., Tween 80) or cyclodextrins for enhanced bioavailability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling to avoid inhalation. Store in sealed containers at 4°C for short-term or -20°C for long-term stability. Dispose of waste via approved facilities. Emergency measures: Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data from this compound studies be resolved?

Conflicting data may arise from variations in metabolism (e.g., CYP3A4 polymorphisms) or formulation excipients. Conduct population pharmacokinetic modeling to identify covariates (age, renal function). Cross-validate results using in vitro hepatocyte models and PBPK simulations. Reanalyze raw data for outliers or assay interference (e.g., hemolyzed samples) .

Q. What strategies optimize synthetic yields of this compound while minimizing impurities?

Improve yields by optimizing reaction conditions:

  • Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.
  • Control temperature during acylation (40–50°C) to avoid side reactions.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Quantify impurities (<0.1%) using UPLC-PDA and assign structures via HRMS/MS .

Q. How do in vitro receptor binding data correlate with in vivo efficacy in schizophrenia models?

Validate translational relevance using preclinical models:

  • Measure D2/5-HT2A receptor occupancy in rodents via PET imaging.
  • Compare behavioral outcomes (e.g., reduced PCP-induced hyperlocomotion) with receptor binding Ki values. Adjust dosing regimens based on species-specific metabolic rates and blood-brain barrier permeability .

Q. What methodologies assess this compound’s stability under varying environmental conditions?

Conduct forced degradation studies:

  • Acid/alkaline hydrolysis (0.1M HCl/NaOH at 60°C).
  • Oxidative stress (3% H2_2O2_2).
  • Photostability (ICH Q1B guidelines). Analyze degradation products via LC-QTOF-MS and quantify using stability-indicating assays .

Q. How can researchers design studies to evaluate this compound’s long-term neurocognitive effects?

Use longitudinal clinical trials with validated scales (e.g., PANSS for symptom severity and MATRICS for cognitive function). Include control groups receiving placebo or alternative antipsychotics. Apply mixed-effects models to adjust for confounding variables (e.g., concomitant medications). Corrogate findings with fMRI or EEG biomarkers .

Methodological Resources

  • Literature Reviews : Use SciFinder to search CAS Registry Numbers (e.g., 185021-64-1 for this compound) and filter by study type (e.g., clinical trials, synthesis). Cross-reference Web of Science for citation tracking and impact assessment .
  • Data Reproducibility : Follow Beilstein Journal guidelines for detailed experimental sections, including raw data deposition in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.